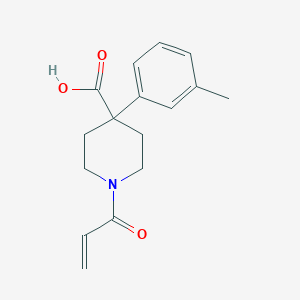

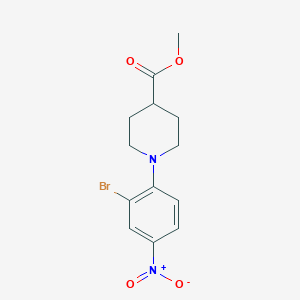

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

科学的研究の応用

Organocatalysis and Michael Addition Reactions

4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether is a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalyst leads to syn-selective adducts with excellent yields, high diastereoselectivities, and excellent enantioselectivities. The study emphasizes the importance of the trans-configuration relationship between bulky groups and the sulfonamido group on the pyrrolidine ring for achieving high yield and stereoselectivity (Wang et al., 2009).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of 6-amino-3-keto sulfones demonstrates the utility of N-protected -amino aldehydes as precursors. This method provides an efficient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, showcasing the versatility of sulfone-based compounds in synthesizing complex organic structures (Benetti et al., 2002).

Electrolyte Research in Li/S Batteries

The study on N-Methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide as an electrolyte in Li/S cells highlights its role in improving thermal stability and ionic conductivity. This mixture shows good compatibility with Li metal and enhances charge/discharge cyclability, indicating the potential of sulfone and pyrrolidine derivatives in advanced battery technologies (Shin & Cairns, 2008).

Catalysis and Synthesis of Pyrrolidin-3-ones

Gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides offers a reliable method for accessing chiral pyrrolidin-3-ones. This approach combines chiral tert-butylsulfinimine chemistry and gold catalysis, underlining the synthetic utility of sulfonamide and pyrrolidine structures in creating valuable compounds (Shu et al., 2014).

特性

IUPAC Name |

3-tert-butylsulfonyl-1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO4S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-6-5-11(9-18)23(19,20)15(2,3)4/h7-8,11H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAQGHDJRKRFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)

![Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B2956443.png)

![6-[6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2956444.png)

![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)

![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)

![Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2956448.png)

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)